Cas no 1006348-84-0 (4-(3-Amino-1H-pyrazol-1-yl)methylbenzoic Acid)
4-(3-Amino-1H-pyrazol-1-yl)methylbenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 4-((3-Amino-1H-pyrazol-1-yl)methyl)benzoic acid
- 4-[(3-aMinopyrazol-1-yl)Methyl]benzoic acid
- 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid
- CS-0264427
- 1006348-84-0
- EN300-92774
- STK349566
- GQB34884
- MFCD04969600
- 4-((3-Amino-1H-pyrazol-1-yl)methyl)benzoicacid
- DTXSID001242693
- AKOS000310110
- 4-(3-Amino-1H-pyrazol-1-yl)methylbenzoic Acid
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- MDL: MFCD04969600
- Inchi: 1S/C11H11N3O2/c12-10-5-6-14(13-10)7-8-1-3-9(4-2-8)11(15)16/h1-6H,7H2,(H2,12,13)(H,15,16)
- InChI Key: RZQYBTGNISQCAU-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=CC=1)CN1C=CC(N)=N1)=O
Computed Properties
- Exact Mass: 217.085126602Da
- Monoisotopic Mass: 217.085126602Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 81.1Ų
4-(3-Amino-1H-pyrazol-1-yl)methylbenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 202024-0.500g |
4-[(3-Aminopyrazol-1-yl)methyl]benzoic acid, 95% |
1006348-84-0 | 95% | 0.500g |
$509.00 | 2023-09-10 | |
| Matrix Scientific | 202024-1g |
4-[(3-Aminopyrazol-1-yl)methyl]benzoic acid, 95% |
1006348-84-0 | 95% | 1g |
$903.00 | 2023-09-10 | |
| TRC | A631443-10mg |
4-[(3-Amino-1H-pyrazol-1-yl)methyl]benzoic Acid |
1006348-84-0 | 10mg |
$ 50.00 | 2022-05-31 | ||
| TRC | A631443-50mg |
4-[(3-Amino-1H-pyrazol-1-yl)methyl]benzoic Acid |
1006348-84-0 | 50mg |
$ 160.00 | 2022-05-31 | ||
| TRC | A631443-100mg |
4-[(3-Amino-1H-pyrazol-1-yl)methyl]benzoic Acid |
1006348-84-0 | 100mg |
$ 250.00 | 2022-05-31 | ||
| Enamine | EN300-92774-0.05g |
4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid |
1006348-84-0 | 95% | 0.05g |
$217.0 | 2023-09-01 | |
| Enamine | EN300-92774-0.1g |
4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid |
1006348-84-0 | 95% | 0.1g |
$324.0 | 2023-09-01 | |
| Enamine | EN300-92774-0.25g |
4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid |
1006348-84-0 | 95% | 0.25g |
$463.0 | 2023-09-01 | |
| Enamine | EN300-92774-0.5g |
4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid |
1006348-84-0 | 95% | 0.5g |
$729.0 | 2023-09-01 | |
| Enamine | EN300-92774-1.0g |
4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid |
1006348-84-0 | 95% | 1.0g |
$934.0 | 2023-02-11 |
4-(3-Amino-1H-pyrazol-1-yl)methylbenzoic Acid Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 4-(3-Amino-1H-pyrazol-1-yl)methylbenzoic Acid
Introduction to 4-(3-Amino-1H-pyrazol-1-yl)methylbenzoic Acid (CAS No. 1006348-84-0)
4-(3-Amino-1H-pyrazol-1-yl)methylbenzoic Acid, identified by its Chemical Abstracts Service (CAS) number 1006348-84-0, is a significant compound in the realm of pharmaceutical and biochemical research. This compound belongs to the benzoic acid derivatives category, characterized by its structural integration of a pyrazole moiety with a benzoic acid backbone. The presence of an amino group on the pyrazole ring and a methyl substituent on the benzoic acid chain imparts unique chemical and pharmacological properties, making it a subject of considerable interest in medicinal chemistry.
The molecular structure of 4-(3-Amino-1H-pyrazol-1-yl)methylbenzoic Acid consists of a benzene ring linked to a carboxylic acid group at one position, and an N-methylpyrazole ring attached at another. The N-methylpyrazole moiety is further functionalized with an amino group, enhancing its reactivity and potential biological activity. This structural configuration allows for diverse interactions with biological targets, which has been leveraged in the development of novel therapeutic agents.
In recent years, there has been growing interest in benzoic acid derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential applications in treating various diseases, including inflammation, cancer, and infectious disorders. The pyrazole scaffold, in particular, is known for its role as a privileged structure in drug discovery, offering multiple sites for chemical modification to optimize pharmacokinetic and pharmacodynamic properties.
4-(3-Amino-1H-pyrazol-1-yl)methylbenzoic Acid has emerged as a promising candidate in preclinical studies due to its ability to modulate key cellular pathways. Research has demonstrated its potential in inhibiting enzymes and receptors involved in inflammatory processes. For instance, studies have highlighted its interaction with cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins—mediators of inflammation and pain. By targeting these enzymes, 4-(3-Amino-1H-pyrazol-1-yl)methylbenzoic Acid may offer a novel approach to developing anti-inflammatory therapies with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
The amino group on the pyrazole ring also contributes to the compound's versatility, enabling further derivatization through amide or urea bond formation. This flexibility has been exploited in designing molecules that can interact with specific protein targets involved in cancer progression. Preliminary findings suggest that derivatives of 4-(3-Amino-1H-pyrazol-1-yl)methylbenzoic Acid can inhibit the activity of kinases and other enzymes that drive tumor growth and metastasis. Such discoveries underscore the compound's potential as a lead structure for oncology research.
Moreover, the benzoic acid moiety is well-documented for its antimicrobial properties. Compounds structurally related to 4-(3-Amino-1H-pyrazol-1-yl)methylbenzoic Acid have shown efficacy against various bacterial and fungal strains, making them valuable candidates for developing new antimicrobial agents. In an era where antibiotic resistance is becoming increasingly prevalent, the exploration of novel scaffolds like this one is crucial for addressing emerging infectious challenges.
The synthesis of 4-(3-Amino-1H-pyrazol-1-yl)methylbenzoic Acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated hydrogenations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only enhance the accessibility of the compound but also allow for scalable production suitable for both research and commercial applications.
In terms of pharmacokinetic properties, early pharmacological profiles suggest that 4-(3-Amino-1H-pyrazol-1-yl)methylbenzoic Acid exhibits favorable solubility characteristics, which is essential for drug formulation and delivery. Additionally, preliminary toxicity studies indicate low systemic toxicity at therapeutic doses, reinforcing its potential as a safe candidate for further development. These attributes are critical factors considered during the drug discovery process before advancing into clinical trials.
The integration of computational chemistry techniques has further accelerated the investigation into 4-(3-Amino-1H-pyrazol-1-yl)methylbenzoic Acid. Molecular modeling studies have provided insights into its binding interactions with biological targets at an atomic level. By leveraging virtual screening platforms, researchers can rapidly identify optimal analogs with enhanced potency and selectivity. This computational approach complements experimental efforts by predicting structural modifications that could improve drug-like properties.
Recent advancements in biotechnology have also enabled high-throughput screening (HTS) campaigns focused on identifying bioactive compounds like 4-(3-Amino-1H-pyrazol-1-yl)methylbenzoic Acid from large libraries. Such screenings have uncovered novel derivatives with improved pharmacological profiles suitable for treating neurological disorders. The pyrazole moiety's ability to modulate neurotransmitter receptors makes it particularly relevant in this context.
The future direction of research on 4-(3-Amino-1H-pyrazol-1-yl)methylbenzoic Acid includes exploring its role in modulating immune responses through interaction with immune checkpoint proteins. Preclinical data suggest that this compound may enhance immune surveillance against cancer cells by inhibiting pathways that suppress T-cell activity. Such findings align with current trends in immunotherapy, where targeting immune regulatory mechanisms holds promise for next-generation cancer treatments.
Furthermore, investigations into the compound's antioxidant properties are underway. Reactive oxygen species (ROS) play a significant role in cellular damage associated with aging and various diseases. By scavenging ROS or inhibiting their production, 4-(3-Amino-1H-pyrazol-1-ylmethylbenzoic Acid) could potentially mitigate oxidative stress-related pathologies.
In conclusion,4-(3-Amino-H-pyrazol-ylmethylbenz oinic Acid (CAS No.) represents a versatile pharmacophore with significant therapeutic potential across multiple disease areas including inflammation,cancerand infectious diseases.Researchersareactivelyexploringitsderivativesandinteractionswithbiologicaltargets inorder toimproveitspharmacologicalpropertiesandtranslateitsdiscoverytoreal-worldapplications.Thecompound'sstructuralfeaturesandfunctionalgroupsofferabundantopportunitiesforchemicalmodificationanddrugoptimization,futurestudiesareexpectedtoyieldnoveltreatmentswithimprovedefficiencyandsafety profiles.
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